pyrazine-2-carbonyl chloride hydrochloride
Overview
Description
Pyrazine-2-carbonyl chloride hydrochloride is a useful research compound. Its molecular formula is C5H4Cl2N2O and its molecular weight is 179 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity
Pyrazinecarbonyl chloride monohydrochloride derivatives have shown significant potential in the field of antimicrobial research. Specifically, substituted N-phenylpyrazine-2-carboxamides synthesized through the condensation of chlorides of substituted pyrazinecarboxylic acids have demonstrated notable antimycobacterial activity. For instance, certain derivatives exhibited pronounced inhibitory effects against Mycobacterium tuberculosis, with some compounds showing MIC values lower than standard drugs. This research suggests that these compounds could be promising candidates for developing new antimycobacterial agents (Doležal et al., 2009), (Doležal et al., 2010), (Doležal et al., 2006).
Antifungal and Photosynthesis-Inhibiting Activities
Further exploration into the applications of pyrazinecarbonyl chloride monohydrochloride derivatives has revealed their antifungal properties. Some compounds synthesized using similar methods as above have shown high antifungal activity against specific fungal strains like Trichophyton mentagrophytes. Additionally, certain derivatives have been observed to inhibit photosynthetic electron transport in spinach chloroplasts, indicating their potential as herbicides or in other agricultural applications (Doležal et al., 2010), (Doležal et al., 2006), (Doležal et al., 2008).
Synthesis of Pyrazole Derivatives and Their Biological Evaluation
The versatility of pyrazinecarbonyl chloride monohydrochloride is also evident in its use in synthesizing pyrazole derivatives. These derivatives have been evaluated for various biological activities, including antifungal, antimicrobial, and potential antitumor activities. This highlights the compound's significance in the synthesis of biologically active molecules, which can have various pharmaceutical and agricultural applications (Wu et al., 2012), (Rathod & Chavan, 2021).
Safety and Hazards
Pyrazine-2-carbonyl chloride is classified as a skin corrosive and serious eye irritant . It is advised not to breathe its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical . In case of contact with skin or eyes, immediate medical attention is required . The safety and hazards of the monohydrochloride derivative are not explicitly mentioned in the available literature.
Future Directions
While specific future directions for Pyrazinecarbonyl chloride monohydrochloride are not explicitly mentioned in the available literature, it’s worth noting that pyrazine and phenazine heterocycles offer promise in medicine . They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . This suggests potential future research directions in these areas for Pyrazinecarbonyl chloride monohydrochloride and related compounds.
Mechanism of Action
Target of Action
Pyrazine derivatives have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Pyrazine derivatives have been shown to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazine derivatives, it is likely that multiple pathways are affected .
Result of Action
Pyrazine derivatives have been shown to exhibit various biological activities, suggesting they have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
pyrazine-2-carbonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O.ClH/c6-5(9)4-3-7-1-2-8-4;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFWDSYSIJNFMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233446 | |
Record name | Pyrazinecarbonyl chloride monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84473-64-3 | |
Record name | 2-Pyrazinecarbonyl chloride, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84473-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazinecarbonyl chloride monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084473643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazinecarbonyl chloride monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazinecarbonyl chloride monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.